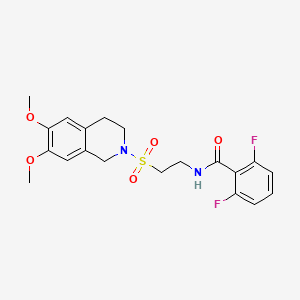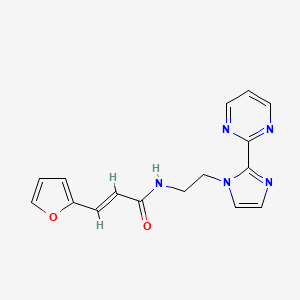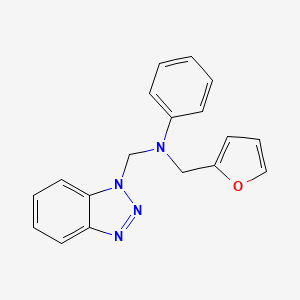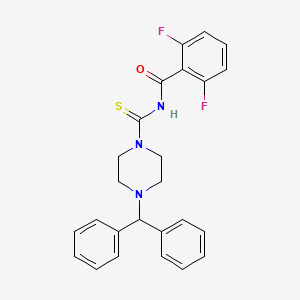
1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid, a closely related compound, has been achieved through enantiodivergent synthetic sequences, highlighting the versatility and challenge in synthesizing cyclobutane amino acids. Stereocontrolled methodologies have been developed for the preparation of bis(cyclobutane) beta-dipeptides, demonstrating the compound's utility in constructing rigid peptide frameworks (Izquierdo et al., 2005). Additionally, a photochemical route has provided access to 3- and 4-hydroxy derivatives, showcasing the compound's synthetic flexibility (Chang et al., 2018).
Molecular Structure Analysis
The NMR structural study and DFT theoretical calculations have evidenced the formation of strong intramolecular hydrogen bonds in cyclobutane amino acid derivatives, leading to cis-fused octane structural units that confer high rigidity on these molecules. This structural rigidity is critical for understanding the compound's reactivity and potential applications in designing peptide mimetics (Izquierdo et al., 2005).
Chemical Reactions and Properties
1-Amino-3-methylidenecyclobutane-1-carboxylic acid; hydrochloride participates in various chemical reactions owing to its amino and carboxylic acid functionalities. For instance, its derivatives have been incorporated into beta-peptides, showcasing its role in peptide synthesis and the creation of rigid molecular frameworks. The stereochemistry of the compound greatly influences its reactivity and the formation of intramolecular hydrogen bonds, which can impact its incorporation into larger molecules (Izquierdo et al., 2005).
Physical Properties Analysis
The physical properties of 1-Amino-3-methylidenecyclobutane-1-carboxylic acid; hydrochloride and its derivatives, such as solubility, melting point, and crystalline structure, are critical for its handling and application in synthesis. While specific data on this compound is limited, related cyclobutane amino acids exhibit unique properties due to their rigid structures, influencing their solubility and phase behavior (Izquierdo et al., 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding the compound's behavior in chemical reactions. The presence of both amino and carboxylic acid functionalities allows for a wide range of chemical transformations, making 1-Amino-3-methylidenecyclobutane-1-carboxylic acid; hydrochloride a versatile building block in organic synthesis. The synthesis and study of its derivatives have highlighted the impact of its rigid structure on its chemical properties, particularly in peptide synthesis and the formation of highly structured molecules (Izquierdo et al., 2005).
Wissenschaftliche Forschungsanwendungen
Tumor Imaging with Positron Emission Tomography (PET):
- FACBC has shown promise in tumor imaging using PET. An improved synthesis of the precursor of anti-[18F]FACBC, which is essential for routine production for human use, demonstrates high stereoselectivity and suitability for large-scale preparations (McConathy et al., 2003).
- [18F]FACBC, a fluorine-18 labeled derivative of FACBC, was synthesized for PET and exhibited high tumor-avidity (Shoup & Goodman, 1999).
Synthesis and Physical-Chemical Properties:
- Research has been conducted on the synthesis and properties of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, highlighting their different pKa values and interactions with fluorine atoms (Chernykh et al., 2016).
- A photochemical route to synthesize hydroxy derivatives of aminocyclobutane-1-carboxylic acid, demonstrating unique chemical properties and synthesis techniques, was developed (Chang et al., 2018).
Chemical Reactions and Applications:
- FACBC derivatives have been studied for their antagonist activity at excitatory amino acid receptor sites and for their anticonvulsant activity, demonstrating significant potential in pharmacological applications (Gaoni et al., 1994).
- The intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid have been identified through quantum mechanical calculations, providing insights into its molecular dynamics (Casanovas et al., 2006).
Novel Synthesis Approaches and Derivatives:
- Novel synthetic approaches to non-natural conformationally rigid spiro-linked amino acids derived from 1-aminocyclobutane-1-carboxylic acid have been developed, showcasing innovative methods in chemical synthesis (Yashin et al., 2019).
- The synthesis of a potential boron neutron capture therapy agent based on 1-aminocyclobutane-1-carboxylic acid, indicative of its potential in cancer therapy applications, has been reported (Kabalka & Yao, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h1-3,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBYDYXUQCCEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)
![(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid](/img/structure/B2482742.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2482745.png)




![Ethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B2482756.png)
![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2482759.png)

